N-(3,4-dimethoxybenzyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
CAS No.: 1798529-49-3
VCID: VC6485552
Molecular Formula: C22H26N4O4S
Molecular Weight: 442.53
* For research use only. Not for human or veterinary use.

Description |
1. IntroductionThe compound N-(3,4-dimethoxybenzyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a synthetic organic molecule. Its structure suggests it belongs to a class of compounds containing:
Compounds with such features are typically investigated for pharmaceutical or agrochemical applications due to their potential biological activities. 2. Structural FeaturesFunctional GroupsKey functional groups include:
These groups contribute to the compound's stability and potential interactions with biological targets. 3. SynthesisGeneral ApproachThe synthesis of such compounds typically involves:
Example Reaction SchemeA plausible synthetic route might involve:
4. Potential ApplicationsPharmaceutical ApplicationsCompounds with similar structures are often explored for:
Agrochemical ApplicationsHeterocycles like oxadiazoles and thiophenes are also used in pesticides and herbicides due to their bioactivity against pests and weeds. 6. Research DirectionsFuture research on this compound could focus on:
|
---|---|
CAS No. | 1798529-49-3 |
Product Name | N-(3,4-dimethoxybenzyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide |
Molecular Formula | C22H26N4O4S |
Molecular Weight | 442.53 |
IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide |
Standard InChI | InChI=1S/C22H26N4O4S/c1-28-18-6-5-15(10-19(18)29-2)12-23-22(27)26-8-3-4-16(13-26)11-20-24-21(25-30-20)17-7-9-31-14-17/h5-7,9-10,14,16H,3-4,8,11-13H2,1-2H3,(H,23,27) |
Standard InChIKey | RICWGIABFIWMRN-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CNC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4)OC |
Solubility | not available |
PubChem Compound | 76151964 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume